An In-depth Technical Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential biological significance of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds, particularly thieno[2,3-d]pyrimidine and pyridazinone derivatives, to infer its characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a strong foundation for future investigation of this and related heterocyclic systems.
Introduction: The Thieno[2,3-d]pyridazine Scaffold
The fusion of thiophene and pyridazine rings creates the thieno[2,3-d]pyridazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This core structure is a bioisostere of purines, which are fundamental components of nucleic acids and play crucial roles in various physiological processes. Consequently, derivatives of thieno[2,3-d]pyridazine and the closely related thieno[2,3-d]pyrimidines have been explored for a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The subject of this guide, 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one, incorporates a reactive chlorine substituent and a pyridazinone moiety, features that suggest a potential for diverse chemical modifications and a unique biological activity profile.
Chemical Identity and Predicted Physicochemical Properties
-
IUPAC Name: 7-chloro-5H-thieno[2,3-d]pyridazin-4-one
-
Molecular Formula: C₆H₃ClN₂OS
-
Molecular Weight: 202.62 g/mol
-
Canonical SMILES: C1=C(C2=C(S1)C=NN=C2O)Cl
dot graph { layout=neato; node [shape=plaintext]; A [label="7-Chlorothieno[2,3-d]pyridazin-4(5H)-one"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13904004&t=l", label=""]; A -- B [style=invis]; } Caption: Chemical structure of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | >200 °C (with decomposition) | Based on melting points of related thieno[2,3-d]pyrimidine and pyridazinone derivatives which are typically high melting solids.[3][4] |
| Boiling Point | Decomposes before boiling | Common for complex heterocyclic compounds.[4] |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | General solubility trends for heterocyclic compounds with hydrogen bonding capabilities. |
| Appearance | Off-white to light-colored crystalline solid | Inferred from similar synthesized heterocyclic compounds. |
Synthetic Strategies and Characterization
Proposed Synthetic Pathway
A potential multi-step synthesis could commence with a substituted thiophene, followed by cyclization to form the pyridazinone ring.
Hypothetical Experimental Protocol
Step 1: Synthesis of a Thiophene-3-carboxylate Precursor A Gewald reaction utilizing a suitable starting material, such as ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde, in the presence of a base like morpholine or triethylamine, would yield a 2-aminothiophene-3-carboxylate.
Step 2: Cyclization to form the Thieno[2,3-d]pyridazin-4(5H)-one core The 2-aminothiophene-3-carboxylate from Step 1 would be reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. This cyclization reaction would form the fused pyridazinone ring system.
Step 3: Chlorination The resulting thieno[2,3-d]pyridazin-4(5H)-one would then be subjected to chlorination. A common chlorinating agent for such systems is phosphorus oxychloride (POCl₃), which would introduce the chlorine atom at the 7-position.
Purification: The final product would likely be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Spectroscopic Characterization (Expected)
The structural confirmation of the target compound would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, is summarized below.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1580 (C=C stretch), ~750 (C-Cl stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-13.0 (br s, 1H, NH), 7.0-8.0 (m, 2H, thiophene protons) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=O), ~150-120 (aromatic carbons), with the carbon bearing the chlorine atom shifted downfield. |
| Mass Spectrometry (EI or ESI) | Molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom. |
Inferred Chemical Properties and Reactivity
The chemical reactivity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is expected to be dictated by the chloro and pyridazinone functionalities.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is anticipated to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This provides a key handle for generating a library of derivatives for structure-activity relationship (SAR) studies.[6]
-
Reactions at the Pyridazinone Ring: The N-H proton of the pyridazinone ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The carbonyl group can potentially undergo reactions typical of amides.
-
Stability: The fused aromatic system is expected to be relatively stable. However, prolonged exposure to strong acids or bases may lead to decomposition.
Potential Biological and Pharmacological Profile
While the biological activity of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one has not been reported, the thieno[2,3-d]pyrimidine and pyridazinone scaffolds are present in numerous biologically active molecules.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases.[2] The presence of a chlorine atom can sometimes enhance cytotoxic effects.[7]
-
Antibacterial and Antifungal Activity: The thienopyrimidine core is a known pharmacophore in antimicrobial agents.[3][8]
-
Enzyme Inhibition: Various pyridazinone derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO).[6]
-
Anthelmintic Activity: Some pyridazinone derivatives have shown promising anthelmintic properties.[9]
Conclusion and Future Directions
7-Chlorothieno[2,3-d]pyridazin-4(5H)-one represents a promising, yet underexplored, heterocyclic compound. Based on the extensive research on related thieno[2,3-d]pyrimidine and pyridazinone systems, this molecule is predicted to be a stable, crystalline solid with versatile chemical reactivity. The presence of the chloro substituent provides a strategic point for chemical modification, enabling the synthesis of a diverse range of derivatives.
Future research should focus on the following:
-
Confirmation of Synthetic Route: The proposed synthetic pathway needs to be experimentally validated and optimized.
-
Full Characterization: The physical and chemical properties of the synthesized compound should be thoroughly characterized using modern analytical techniques.
-
Biological Screening: A comprehensive biological evaluation of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one and its derivatives against a panel of cancer cell lines, bacterial strains, and relevant enzymes is warranted to uncover its therapeutic potential.
This technical guide serves as a foundational document to stimulate and guide further research into this intriguing molecule and its potential contributions to the field of medicinal chemistry.
References
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Retrieved February 19, 2026, from [Link]
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules, 15(6), 3932-3949.
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (n.d.). Retrieved February 19, 2026, from [Link]
- Guo, Y., et al. (2021).
-
Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
- Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. (2003). Bioorganic & Medicinal Chemistry Letters, 13(20), 3553-3556.
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chloridazon | C10H8ClN3O | CID 15546 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
- Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences, 14(01).
- RECENT TRENDS IN THE CHEMISTRY OF THIENOPYRIDAZINES. (2010). Journal of Heterocyclic Chemistry, 27(4), 647-661.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3788.
- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025).
-
Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
- Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. (2021). Medicinal Chemistry, 17(2), 171-186.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (2013). Journal of Medicinal Chemistry, 56(21), 8577-8588.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2011). Tropical Journal of Pharmaceutical Research, 10(4), 431-438.
-
Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][10][11][12]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. (2015). Chemical & Pharmaceutical Bulletin, 63(10), 812-818.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
- Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investig
- Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (2021). Journal of Medicinal Chemistry, 64(13), 9018-9036.
- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2018). BMC Chemistry, 12(1), 101.
-
Design and Synthesis of Tetrahydrobenzo[5][12]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. (2025). Synthesis, 57, 2880-2892.
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Retrieved February 19, 2026, from [Link]
-
A 200 MHz 1D 1 H NMR spectrum of reduced Cp rd (at 308 K) showing all... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
- Acylhydrazones and Their Biological Activity: A Review. (2022). Molecules, 27(19), 6523.
- Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2008). Molecules, 13(4), 959-971.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 10. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 11. longdom.org [longdom.org]
- 12. Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003 - PubChem [pubchem.ncbi.nlm.nih.gov]
